molecular formula C13H13FO2S B11780102 tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate

tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate

Cat. No.: B11780102
M. Wt: 252.31 g/mol
InChI Key: ZKLDPKJSEHJLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is a fluorinated benzothiophene derivative that serves as a versatile and high-value building block in medicinal chemistry and drug discovery research. The benzo[b]thiophene scaffold is a privileged structure in pharmaceutical development, known for its wide spectrum of biological activities . This specific compound combines a benzo[b]thiophene core with a fluorine substituent and a tert-butyl ester group, making it a critical intermediate for the synthesis of more complex bioactive molecules. The primary research application of this compound is in the design and synthesis of novel antimicrobial agents, particularly against multidrug-resistant bacterial strains such as Staphylococcus aureus (MRSA) . The fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and membrane permeability, which are crucial parameters for antibiotic efficacy . The tert-butyl ester protects the carboxylic acid functionality, allowing for selective deprotection and further functionalization into final targets such as acylhydrazones, which have demonstrated potent antibacterial activity with minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant pathogens . Beyond antimicrobial applications, the benzo[b]thiophene core is a recognized pharmacophore in developing therapeutics for cancer, inflammation, and central nervous system disorders . This product is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13FO2S

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 4-fluoro-1-benzothiophene-7-carboxylate

InChI

InChI=1S/C13H13FO2S/c1-13(2,3)16-12(15)9-4-5-10(14)8-6-7-17-11(8)9/h4-7H,1-3H3

InChI Key

ZKLDPKJSEHJLIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C(=C(C=C1)F)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-4-fluorobenzaldehyde and thiophene derivatives.

    Introduction of the tert-butyl ester group: This step involves esterification reactions using tert-butyl alcohol and suitable catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of various benzo[b]thiophene derivatives, which are important in organic synthesis and medicinal chemistry.
    • Reagent in Organic Reactions : It is utilized in numerous organic reactions, including nucleophilic substitutions and coupling reactions.
  • Biology
    • Biological Pathways : Research indicates that tert-butyl 4-fluorobenzo[b]thiophene-7-carboxylate can modulate biological pathways, making it a candidate for further studies on enzyme interactions and receptor binding.
    • Antimicrobial Activity : Preliminary studies have shown potential antimicrobial properties against various strains of bacteria, including Staphylococcus aureus.
  • Material Science
    • Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaic cells.
    • Advanced Materials Development : Its incorporation into polymer matrices is being explored for creating materials with enhanced thermal and mechanical properties.

Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Staphylococcus aureus SF830032
Staphylococcus aureus ST2017164364

These findings suggest that while the compound exhibits antimicrobial properties, further optimization may be necessary to enhance its efficacy against resistant strains .

Synthesis and Biological Evaluation

In another study focusing on the synthesis of benzo[b]thiophene derivatives, this compound was included in a series of compounds evaluated for their biological activities:

Compound NameLogPMIC (µg/mL)Cytotoxicity (IC50 µM)
This compound3.532>100
Other Derivative A4.0825
Other Derivative B3.0>128>100

The results indicated that while this compound has moderate antimicrobial activity, it exhibits low cytotoxicity against human cell lines, suggesting its potential as a safer alternative for drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl ester group contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

  • Fluorine vs. Hydrogen: The introduction of fluorine at position 4 increases electronegativity and C-F bond strength compared to non-fluorinated analogs (e.g., tert-butyl benzo[b]thiophene-7-carboxylate). This enhances metabolic resistance and alters lipophilicity, critical for pharmacokinetics.
  • tert-Butyl Ester vs.

Core Heterocycle Comparisons

  • Benzo[b]thiophene vs. Indole : describes a tert-butyl-substituted indole derivative . Unlike indole’s electron-rich pyrrole-like nitrogen, benzo[b]thiophene’s sulfur atom contributes to a distinct electronic profile, influencing reactivity and binding affinity in biological targets.
  • Benzo[b]thiophene vs. Flavonoid Glycosides: isolates glycosides with oxygen-rich scaffolds .

Spectroscopic Trends

  • NMR Chemical Shifts: Fluorine substituents induce deshielding in adjacent protons and carbons, as seen in fluorinated aromatics. For example, the 4-fluorine in the target compound would downshift nearby ¹H-NMR signals compared to non-fluorinated analogs.
  • UV Absorption: The benzo[b]thiophene core likely exhibits λmax in the 250–300 nm range, distinct from flavonoid glycosides (), which absorb at higher wavelengths due to extended conjugation .

Data Table: Hypothetical Comparison of Key Properties

Property tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate tert-Butyl benzo[b]thiophene-7-carboxylate Indole Derivative ()
Core Structure Benzo[b]thiophene Benzo[b]thiophene Indole
Substituents 4-F, 7-tert-butyl ester 7-tert-butyl ester 3-methyl, tert-butyl ester
¹H-NMR (δ, ppm) ~6.8–7.5 (aromatic H) ~6.7–7.4 (aromatic H) ~6.5–7.2 (aromatic H)
Metabolic Stability High (due to F) Moderate Variable
Lipophilicity (LogP) ~3.5 (estimated) ~3.0 ~2.8

Biological Activity

tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core with a fluorine substituent and a tert-butyl ester group. Its molecular formula is C12H13FO2SC_{12}H_{13}FO_2S, and it has a molecular weight of 236.30 g/mol. The presence of the fluorine atom is significant for its biological activity, as demonstrated in various studies.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives of benzo[b]thiophene have shown promising results against various cancer cell lines.

Case Studies

  • Benzothiazole Derivatives : A study reported that benzothiazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. The incorporation of fluorine at specific positions enhanced cytotoxicity, indicating a potential parallel to the activity of this compound .
  • Cytotoxicity Assessment : In another study, compounds structurally related to benzo[b]thiophenes demonstrated IC50 values ranging from 1.85 to 5.56 µM against various cancer cell lines, suggesting that similar modifications in this compound could yield comparable or enhanced efficacy .
Cell LineIC50 (µM)Reference
HepG24.0
MCF-72.10
HeLa18.10

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored through its derivatives.

Minimum Inhibitory Concentration (MIC)

A study tested various benzo[b]thiophene derivatives against Staphylococcus aureus, revealing MIC values that indicate effective antibacterial properties. The findings suggest that modifications similar to those in this compound could lead to enhanced antimicrobial activity .

CompoundMIC (µg/mL)Strain Tested
Benzo[b]thiophene Derivative305ATCC 29213
Fluorinated VariantVariesMethicillin-resistant strains

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the benzo[b]thiophene scaffold:

  • Fluorine Substitution : The introduction of fluorine has been linked to increased cytotoxicity and antimicrobial efficacy.
  • Alkyl Groups : The presence of tert-butyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves constructing the benzo[b]thiophene core, followed by fluorination at the 4-position and esterification with tert-butyl groups. Key steps include:

  • Cyclization : Use thiophene precursors (e.g., via Gewald reaction) to form the heterocyclic ring .
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions to minimize byproducts .
  • Esterification : tert-Butyl protection via carbodiimide-mediated coupling (e.g., DCC/DMAP) in dichloromethane .
  • Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., temperature, solvent polarity) to improve yield. For example, elevated temperatures (60–80°C) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at C4, tert-butyl group at C7) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]+^+) and rule out impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify side products .
  • Elemental Analysis : Required for novel compounds to validate stoichiometry .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent ester hydrolysis or fluorodeboronation .
  • Handling : Use dry, inert solvents (e.g., anhydrous DMF or THF) during experiments to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during derivative synthesis?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in substituent positioning .
  • Isotopic Labeling : Use 19^{19}F NMR or deuterated analogs to trace unexpected signals (e.g., fluorine migration during reactions) .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously confirm structures if discrepancies persist .

Q. What strategies minimize side reactions during fluorination of the benzo[b]thiophene scaffold?

  • Methodological Answer :

  • Regioselective Fluorination : Employ directing groups (e.g., electron-withdrawing esters) to guide fluorine to C4 .
  • Reagent Selection : Use milder fluorinating agents (e.g., NFSI) to reduce overhalogenation risks .
  • Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to suppress polyfluorination .

Q. How should in vitro bioactivity assays for this compound be designed to ensure reproducibility?

  • Methodological Answer :

  • Assay Design : Use cell lines expressing target receptors (e.g., kinase inhibitors) with positive/negative controls (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC50_{50} values. Include solvent controls (e.g., DMSO <0.1%) to rule out vehicle effects .
  • Data Normalization : Use luminescence- or fluorescence-based readouts (e.g., ATP levels for cytotoxicity) with triplicate measurements to ensure statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.